

# TIS108 vs. Strigolactone-Deficient Mutants: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TIS108

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For researchers in plant biology and drug development, understanding the precise effects of chemical inhibitors versus genetic mutations is crucial for dissecting signaling pathways and developing novel agricultural products. This guide provides a detailed comparison of the phenotypic and molecular effects of the strigolactone (SL) biosynthesis inhibitor, **TIS108**, and strigolactone-deficient mutants.

**TIS108** is a triazole-type chemical inhibitor that has been shown to effectively reduce the levels of strigolactones in plants, thereby mimicking the phenotype of mutants defective in SL biosynthesis.<sup>[1][2][3][4][5][6]</sup> This guide presents a side-by-side comparison of their effects on key developmental processes, supported by quantitative data and detailed experimental protocols.

## Phenotypic Comparison

The application of **TIS108** to wild-type plants induces phenotypes that closely resemble those of strigolactone-deficient mutants, such as the max mutants in *Arabidopsis thaliana*.<sup>[1][6]</sup> The primary observable effects are increased shoot branching and altered root architecture.

## Table 1: Comparison of Shoot Branching Phenotypes

Treatment/ Mutant	Species	Parameter	Value	Fold Change vs. Wild-Type (Control)	Reference
Wild-Type (Control)	Arabidopsis thaliana	Number of Rosette Branches	~3	-	<a href="#">[6]</a>
1 $\mu$ M TIS108	Arabidopsis thaliana	Number of Rosette Branches	~5	~1.7x	<a href="#">[6]</a>
3 $\mu$ M TIS108	Arabidopsis thaliana	Number of Rosette Branches	~7	~2.3x	<a href="#">[6]</a>
max3-9 mutant	Arabidopsis thaliana	Number of Rosette Branches	~8	~2.7x	<a href="#">[7]</a>
max4-1 mutant	Arabidopsis thaliana	Number of Rosette Branches	~9	~3x	<a href="#">[7]</a>
Wild-Type (Control)	Oryza sativa (Rice)	Tiller Number	~5	-	<a href="#">[8]</a>
10 $\mu$ M TIS108	Oryza sativa (Rice)	Tiller Number	No significant change	~1x	<a href="#">[8]</a>
d10 (max4) mutant	Oryza sativa (Rice)	Tiller Number	Increased	-	<a href="#">[9]</a>

Note: Quantitative values are estimated from published graphs and may vary depending on experimental conditions.

## Table 2: Comparison of Root Hair Elongation

Treatment/Mutant	Species	Parameter	Observation	Reference
Wild-Type (Control)	Arabidopsis thaliana	Root Hair Length	Normal	<a href="#">[1]</a> <a href="#">[6]</a>
TIS108 Treatment	Arabidopsis thaliana	Root Hair Length	Suppressed	<a href="#">[1]</a> <a href="#">[6]</a>
SL-deficient mutants	Arabidopsis thaliana	Root Hair Length	Not affected by TIS108	<a href="#">[1]</a>
TIS108 + GR24	Arabidopsis thaliana	Root Hair Length	Rescued to wild-type phenotype	<a href="#">[1]</a> <a href="#">[6]</a>

## Molecular Comparison

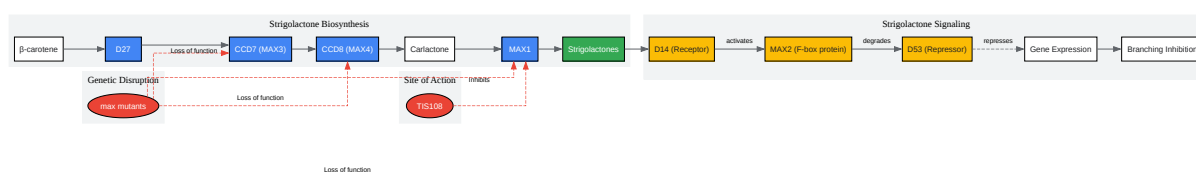
The phenotypic similarities are underpinned by corresponding changes at the molecular level. **TIS108** treatment, like genetic mutations in SL biosynthesis, leads to a feedback response in the expression of SL biosynthesis genes.

**Table 3: Comparison of Gene Expression**

Treatment/Mutant	Species	Gene	Fold Change in Expression vs. Wild-Type (Control)	Reference
TIS108 Treatment	Arabidopsis thaliana	MAX3	Upregulated	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
TIS108 Treatment	Arabidopsis thaliana	MAX4	Upregulated	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
TIS108 Treatment	Arabidopsis thaliana	MAX2	No significant change	<a href="#">[1]</a>
max mutants	Arabidopsis thaliana	Glucosinolate Biosynthesis Genes	Upregulated	<a href="#">[10]</a>

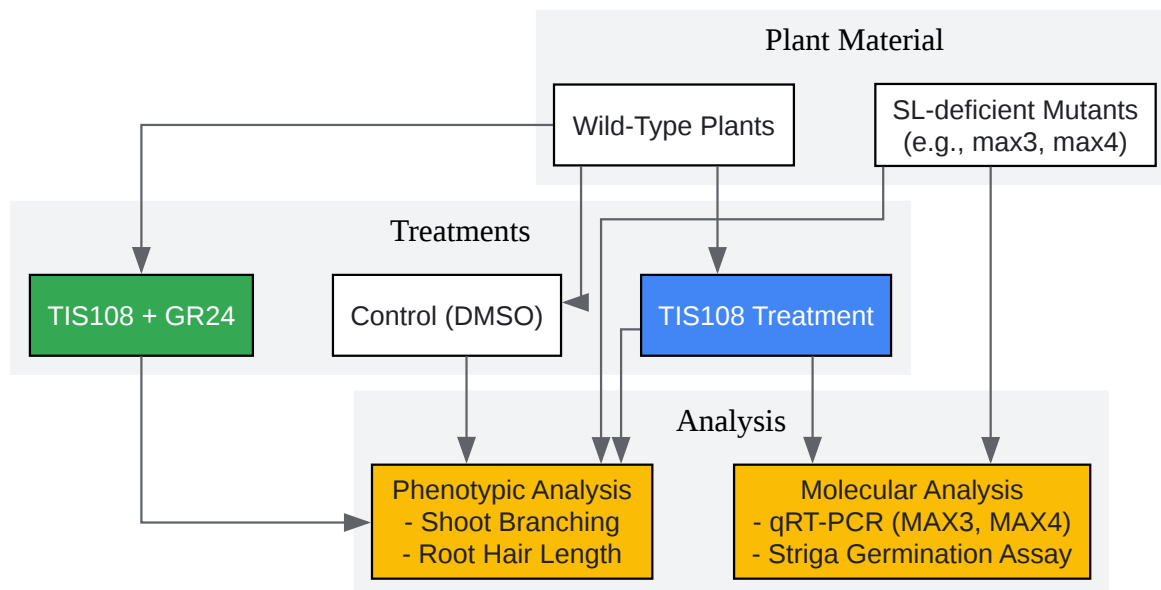
## Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to compare **TIS108** and SL-deficient mutants, the following diagrams are provided.



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Caption: Strigolactone biosynthesis and signaling pathway, indicating the inhibitory action of **TIS108** and the genetic lesions in max mutants.



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Caption: Experimental workflow for comparing the effects of **TIS108** and strigolactone-deficient mutants.

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

### Protocol 1: Quantification of Shoot Branching in Arabidopsis

- **Plant Growth:** Grow *Arabidopsis thaliana* plants (wild-type and mutants) in soil under long-day conditions (16h light/8h dark) at 22°C.
- **TIS108 Treatment:** For chemical treatment, drench the soil of wild-type plants with a solution of **TIS108** (1-3 µM) or a control solution (containing the same concentration of solvent, e.g., DMSO) every 3-4 days.

- **Phenotyping:** After 4-6 weeks of growth, once the primary inflorescence has bolted and produced siliques, count the number of primary rosette branches that are longer than 1 cm.
- **Data Analysis:** Calculate the average number of branches and standard deviation for each group. Perform statistical analysis (e.g., Student's t-test) to determine significant differences.

## Protocol 2: Measurement of Root Hair Length in Arabidopsis

- **Seedling Growth:** Sterilize and germinate Arabidopsis seeds on half-strength Murashige and Skoog (MS) agar plates supplemented with the desired concentration of **TIS108**, GR24, or control solvent.
- **Image Acquisition:** After 7-10 days of vertical growth, capture images of the primary roots using a stereomicroscope equipped with a camera.
- **Image Analysis:**
  - Use image analysis software such as ImageJ.
  - Calibrate the scale of the image using a micrometer slide.
  - Measure the length of at least 20-30 individual root hairs from the differentiation zone of the root for each seedling.
- **Data Analysis:** Calculate the average root hair length and standard error for each treatment group. Use statistical tests to compare the different conditions.

## Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

- **Plant Material and RNA Extraction:** Grow Arabidopsis seedlings as described in Protocol 2. Harvest whole seedlings or specific tissues (e.g., roots) and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit.
- **cDNA Synthesis:** Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

- qRT-PCR:
  - Prepare the reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for MAX3, MAX4, and a reference gene (e.g., ACTIN2).
  - Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.[\[11\]](#)  
[\[12\]](#)
- Data Analysis: Calculate the relative gene expression using the 2- $\Delta\Delta C_t$  method.[\[12\]](#)

## Protocol 4: Striga Seed Germination Assay

- Seed Sterilization and Pre-conditioning: Surface sterilize *Striga hermonthica* seeds with a bleach solution and rinse with sterile water. Place the seeds on glass fiber filter paper discs in a petri dish with sterile water and incubate in the dark at 30°C for 10-14 days to pre-condition them.[\[13\]](#)
- Treatment Application:
  - For testing the effect of **TIS108**, collect root exudates from rice or other host plants grown with and without **TIS108**.
  - Apply the root exudates, a positive control (e.g., 1  $\mu$ M GR24), or a negative control (sterile water) to the pre-conditioned *Striga* seeds.
- Germination Counting: Incubate the plates in the dark at 30°C for 24-48 hours. Count the number of germinated and non-germinated seeds under a dissecting microscope.
- Data Analysis: Calculate the germination percentage for each treatment.

## Conclusion

The available data strongly support the conclusion that **TIS108** is a specific and effective inhibitor of strigolactone biosynthesis, and its application phenocopies the key characteristics of strigolactone-deficient mutants, particularly in relation to shoot branching and root development. This makes **TIS108** a valuable chemical tool for studying strigolactone functions in various plant species and for potential applications in agriculture to manipulate plant

architecture. The provided protocols offer a foundation for researchers to quantitatively assess and compare the effects of chemical inhibitors and genetic mutations in the strigolactone pathway.

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Address: 3281 E Guasti Rd  
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